N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
Description
N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a carbamoyl-linked 3-chlorophenyl group and an N-butyl chain. The 3-chlorophenyl carbamoyl moiety likely enhances hydrophobic interactions in biological systems, while the N-butyl group may improve lipophilicity compared to aryl-substituted analogs.
Properties
IUPAC Name |
N-butyl-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-2-3-7-18-14(22)9-13-10-24-16(20-13)21-15(23)19-12-6-4-5-11(17)8-12/h4-6,8,10H,2-3,7,9H2,1H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCADJUDGTMQXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide typically involves the reaction of 3-chlorophenyl isocyanate with thiazole derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like triethylamine to facilitate the formation of the ureido linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in reactions typical of nitrogen heterocycles and ketones, including:
Nucleophilic Substitution
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Primary Sites : Nitrogen atoms in the bicyclic structure act as nucleophiles.
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Reagents : Alkyl halides, acyl chlorides, or sulfonating agents under basic conditions (e.g., NaOH or NaH).
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Example : Reaction with methyl iodide forms quaternary ammonium salts, enhancing water solubility for pharmaceutical applications .
Reduction
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Target Group : The ketone at position 3.
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Product : Secondary alcohol derivative, which retains the bicyclic framework.
Acid-Base Reactions
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Protonation : Amine groups react with strong acids (e.g., trifluoroacetic acid) to form stable salts .
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Application : Salt formation improves crystallinity for X-ray structural analysis .
Substituent Effects on Reactivity
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Position-Specific Modifications :
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Steric and Electronic Factors : Bulky substituents at C3/C4 hinder nucleophilic attack, while electron-withdrawing groups enhance ketone reactivity .
Biological Activity Correlation
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Derivatives with aryl substituents exhibit enhanced binding to nicotinic acetylcholine receptors (nAChRs), as shown in QSAR studies .
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Example : Introduction of a pyridyl group at C3 improves selectivity for hα4β2 nAChR subtypes .
Catalytic Reactions
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a thiazole ring, which is known for its biological activity. The presence of the 3-chlorophenyl group and the butyl chain contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 306.82 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies show that modifications in the thiazole structure can enhance antimicrobial potency, suggesting that this compound may also possess similar properties .
Anticancer Activity
The compound's potential as an anticancer agent is notable. Thiazole-based compounds have been studied for their ability to inhibit cancer cell proliferation. In vitro assays demonstrate that certain derivatives can effectively target cancer cell lines, such as MCF7 (human breast adenocarcinoma). Molecular docking studies further elucidate the binding interactions between these compounds and cancer-related receptors, indicating a mechanism of action that warrants further investigation .
Acetylcholinesterase Inhibition
Another significant application of thiazole derivatives is in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown to inhibit acetylcholinesterase activity, thereby potentially increasing acetylcholine levels in the brain. This effect is crucial for improving cognitive function in patients suffering from Alzheimer’s disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies highlight that variations in substituents on the thiazole ring or the acetamide group can significantly influence biological activity. For example, introducing electron-withdrawing groups can enhance antimicrobial efficacy while maintaining low toxicity profiles .
Case Study 1: Antimicrobial Evaluation
A study conducted on thiazole derivatives revealed that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation utilized standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays to quantify effectiveness .
Case Study 2: Anticancer Screening
In a comprehensive screening of thiazole derivatives against various cancer cell lines, specific compounds demonstrated IC50 values indicating potent anticancer properties. For instance, modifications leading to increased lipophilicity were correlated with enhanced cellular uptake and cytotoxicity against MCF7 cells .
Mechanism of Action
The mechanism of action of N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiazole-Acetamide Derivatives
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural and Functional Insights
Thiazole Core Modifications: The thiazole ring is a common feature in bioactive compounds. Mirabegron’s 2-amino-thiazole group () contributes to its beta-3 adrenergic receptor affinity, whereas the target compound’s carbamoyl-linked 3-chlorophenyl group may alter target selectivity or pharmacokinetics .
Substituent Effects: Chlorophenyl Groups: The 3-chlorophenyl moiety (target compound, ) enhances hydrophobicity, promoting membrane penetration. In contrast, Mirabegron’s hydroxy-phenylethylamino group introduces hydrogen-bonding capacity, critical for receptor interaction . N-Alkyl vs.
Synthetic Approaches :
- Acetamide derivatives are commonly synthesized via carbodiimide-mediated coupling (e.g., EDC in ), suggesting a feasible route for the target compound’s production .
Pharmacological and Crystallographic Data
- Mirabegron: Clinically validated as a beta-3 agonist with minimal hepatotoxicity (). Its structure-activity relationship (SAR) underscores the importance of the thiazole-amino group and aryl-ethylamino side chain .
- Screening Compounds : ’s bromophenyl-methoxyphenyl analog exemplifies the exploration of carbamoyl-thiazole acetamides in drug discovery, though specific targets remain undisclosed .
- Crystallography : and emphasize the role of planar amide groups and hydrogen-bonding patterns (e.g., R22(10) dimers) in stabilizing crystal structures, which may influence solid-state stability .
Biological Activity
N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is often associated with various pharmacological properties, including antitumor and antimicrobial effects.
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
- CAS Number : 1040668-29-8
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast and colon cancer models. The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound B | MCF7 (breast cancer) | 1.98 ± 1.22 |
| N-butyl derivative | HT29 (colon cancer) | Not specified |
Antimicrobial Activity
Thiazole derivatives also demonstrate antibacterial and antifungal properties. The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Protein Synthesis : Similar thiazole compounds have been shown to disrupt protein synthesis in bacterial cells.
- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various thiazole derivatives on A431 and MCF7 cell lines, revealing that compounds with a similar structure to N-butyl derivative exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antibacterial Efficacy : Another research focused on the antibacterial properties of thiazole derivatives against multidrug-resistant strains of bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide?
- Methodology : Synthesis requires precise control of:
- Temperature : 60–80°C for coupling reactions involving thiazole intermediates .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of carbamoyl and thiazole precursors .
- Reaction time : 12–24 hours for urea linkage formation, monitored via thin-layer chromatography (TLC) to confirm intermediate purity .
Q. How can researchers validate the purity of intermediates during multi-step synthesis?
- Analytical techniques :
- TLC : Use silica gel plates with UV visualization to track reaction progress .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves impurities in acetamide derivatives .
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N, S) to ±0.3% deviation .
Q. What are the standard protocols for characterizing the thiazole-acetamide core?
- Spectroscopic methods :
- ¹H NMR : Peaks at δ 3.69 ppm (CH₂ of acetamide) and δ 9.33 ppm (amide NH) confirm key functional groups .
- FT-IR : Bands at 1664 cm⁻¹ (C=O stretch) and 3261 cm⁻¹ (N–H stretch) validate carbamoyl linkages .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved across different studies?
- Contradiction analysis :
- Solvent polarity : Discrepancies arise from solvent choice (e.g., DMSO vs. acetonitrile). Use Hansen solubility parameters to predict solubility .
- Crystallinity : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .
Q. What computational strategies are effective for predicting the compound’s bioactivity against antimicrobial targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
- MD simulations : GROMACS for stability analysis of ligand-enzyme complexes over 100-ns trajectories .
- Experimental correlation : Validate predictions with in vitro MIC assays against Staphylococcus aureus and Escherichia coli .
Q. How do substituents on the 3-chlorophenyl group influence the compound’s pharmacokinetic profile?
- Structure-activity relationship (SAR) :
- Electron-withdrawing groups (e.g., -NO₂ at para position) enhance metabolic stability but reduce solubility .
- LogP optimization : Replace butyl groups with shorter alkyl chains (e.g., ethyl) to balance lipophilicity and bioavailability .
- In vitro assays : HepG2 cell models assess cytochrome P450-mediated metabolism .
Q. What are the challenges in reconciling divergent cytotoxicity data in cancer cell lines?
- Critical factors :
- Cell line variability : MDA-MB-231 (breast cancer) may show higher sensitivity (IC₅₀: 15–40 µM) than HT-29 (colon cancer, IC₅₀: 30–70 µM) due to differential caspase activation .
- Assay conditions : Standardize MTT assay incubation times (48–72 hours) and serum-free media to minimize interference .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
